6-Bromo-1-hexanol
Overview
Description
6-Bromo-1-hexanol is a fine chemical raw material that possesses the general chemistry properties of both alcohols and halogenated hydrocarbons. It is a compound of interest due to its broad prospects in various chemical applications .
Synthesis Analysis
The synthesis of 6-Bromo-1-hexanol from 1,6-hexanediol has been explored using different catalysts such as CuI, CuBr, and I2. Among these, the iodine catalytic method has been found to offer several advantages, including lower catalyst dosage, milder reaction conditions, shorter reaction time, simpler post-processing, and environmental friendliness . Additionally, 6-Bromo-2-hexanone has been synthesized through a series of reactions including cyclization and bromination, starting from 1,3-propyl bromide and ethyl acetoacetate, achieving a content of 95% and a recovery rate of 81.5% .
Molecular Structure Analysis
The molecular structure of 6-Bromo-1-hexanol has not been directly studied in the provided papers. However, related compounds have been analyzed, such as the complex of hexano-6-lactam with magnesium bromide, which was characterized by spectroscopic methods and thermal analysis, proposing a molecular structure with equivalent positions for all six lactam molecules . Additionally, the crystal and molecular structures of various brominated compounds have been determined, providing insights into the possible structural characteristics of brominated hexanol derivatives .
Chemical Reactions Analysis
The reactivity of brominated compounds similar to 6-Bromo-1-hexanol has been investigated. For instance, 6-bromo-6-(trimethylstannyl)bicyclo[3.1.0]hexane was studied as a thermal precursor for the formation of 1,2-cyclohexadiene and its subsequent fragmentation at high temperatures . Another study examined the competing 1,n-elimination reactions of a brominated bicyclohexane compound, revealing the formation of reactive intermediates and temperature-dependent product distribution .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-1-hexanol are inferred from its functional groups and the general behavior of similar compounds. As an alcohol, it is expected to engage in hydrogen bonding and display properties typical of alcohols, such as solubility in water and other polar solvents. The presence of the bromine atom suggests that it may participate in various organic reactions, such as nucleophilic substitution or elimination . The synthesis methods and catalysts used in its production also hint at its reactivity and stability under different conditions .
Scientific Research Applications
Catalysis in Chemical Synthesis : 6-Bromo-1-hexanol has been studied for its role in catalysis, particularly in mono-bromination reactions. A study by Fei (2007) highlights its effectiveness in these reactions, emphasizing its environmental friendliness and efficiency in terms of reaction conditions and post-processing (Q. Fei, 2007).
Energy Research and Heat Transformation : In energy research, additives like 1-octanol and 2-ethyl-1-hexanol have been used in heat transformers with water–lithium bromide mixtures, showing improved performance and efficiency. This research, conducted by Rivera and Cerezo (2005), demonstrates a significant increase in the coefficient of performance with these additives (W. Rivera & J. Cerezo, 2005).
Advanced Material Synthesis : The synthesis of 1,6-hexanediol from 5-hydroxymethylfurfural (HMF) over double-layered catalysts has been explored, showcasing the role of 6-Bromo-1-hexanol in the production of environmentally friendly materials. Xiao et al. (2016) achieved significant yields under optimal conditions, indicating its potential in green chemistry applications (B. Xiao et al., 2016).
Combustion and Emission Studies : Santhosh and Kumar (2021) investigated the impact of 1-Hexanol on engine parameters, particularly in combustion and emission characteristics of CI engines. Their study indicates that with certain modifications, such as adjusting the fuel injection time, 1-Hexanol can improve engine efficiency (K. Santhosh & G. N. Kumar, 2021).
Thermotropic Dendrimers in Polymer Chemistry : Percec et al. (1994) described the synthesis and characterization of thermotropic dendrimers involving 6-bromo-1-hexanol. Their work contributes to the understanding of hyperbranched polymers and their potential applications in various fields, such as materials science and nanotechnology (V. Percec, P. Chu, & M. Kawasumi, 1994).
Surface Chemistry and Heterogeneous Reactions : The chemistry of 6-bromo-1-hexene on Cu3Pt(111) surfaces has been explored by He et al. (2000), providing insights into coverage-dependent reactions and their kinetics, which are crucial in surface chemistry and catalysis studies (Hong-Qing He, and Anna T. Mathauser, A. Teplyakov, 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-bromohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO/c7-5-3-1-2-4-6-8/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMCSZXRVWDVAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCBr)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063397 | |
Record name | 1-Hexanol, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless to slightly yellow liquid; [Acros Organics MSDS] | |
Record name | 6-Bromo-1-hexanol | |
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Product Name |
6-Bromo-1-hexanol | |
CAS RN |
4286-55-9 | |
Record name | 6-Bromo-1-hexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4286-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-1-hexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004286559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Bromo-1-hexanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04637 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-Hexanol, 6-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Hexanol, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.807 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 6-BROMO-1-HEXANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U3A1ZLY0T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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